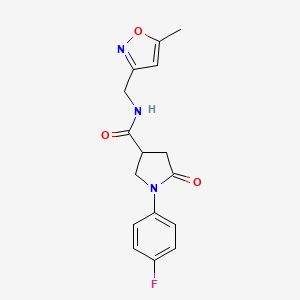

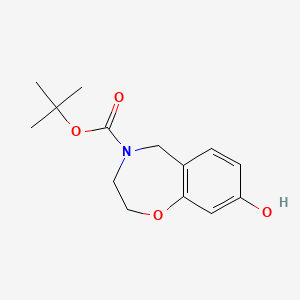

4-hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methyl-N-(pyridin-3-ylmethyl)quinoline-6-carboxamide is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used widely in the synthesis of a range of medicinally important compounds .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones has been the subject of many publications . Various synthetic methodologies have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

Quinoline-2,4-diones, which are related to 4-hydroxy-2-quinolones, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemical reactions of 4-hydroxy-2-quinolones have been explored in various studies . For example, the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .Scientific Research Applications

Pharmacological Applications

Quinoline derivatives have shown significant promise in pharmacology, particularly as anticancer and antimicrobial agents. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinoline carboxamides, were potent cytotoxins against various cancer cell lines, with some compounds displaying IC50 values less than 10 nM, indicating their potential as effective cancer therapies (Deady et al., 2003). Moreover, pyrazolo[3,4-d]pyrimidine derivatives, related to quinoline, have been evaluated for their antibacterial and antifungal activities, suggesting the utility of quinoline structures in developing new antimicrobial agents (Holla et al., 2006).

Chemical and Catalytic Applications

In the field of chemistry, quinoline derivatives serve as important intermediates and catalysts. They have been used in synthesizing complex molecules and in facilitating chemical reactions. A study by Yaghoubi Kalurazi et al. (2017) developed an efficient synthesis of novel 2-substituted quinolin-4-carboxamides through a four-component sequential reaction, showcasing the versatility of quinoline derivatives in synthetic chemistry (Yaghoubi Kalurazi et al., 2017).

Materials Science Applications

Quinoline derivatives have also found applications in materials science, particularly in the development of sensors and fluorescent probes. A study by Park et al. (2015) introduced a quinoline-based chemosensor for Zn2+ detection, capable of monitoring zinc concentrations in living cells and aqueous solutions with high sensitivity and selectivity. This demonstrates the potential of quinoline derivatives in environmental monitoring and bioimaging applications (Park et al., 2015).

properties

IUPAC Name |

2-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-7-16(21)14-8-13(4-5-15(14)20-11)17(22)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAQGYDYHCENLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)

![4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine](/img/structure/B2673649.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2673651.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673656.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)